Methods:
The synthesis of Esculentin-IGRa can be achieved through several methods:
Technical Details:
The synthesis process must ensure correct folding and post-translational modifications, such as disulfide bond formation, which are critical for the biological activity of the peptide. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and identity of the synthesized peptides .
Structure:
Esculentin-IGRa exhibits a characteristic alpha-helical structure when analyzed in membrane-mimicking environments. This structural conformation is crucial for its interaction with microbial membranes .
Data:
The molecular weight of Esculentin-IGRa is approximately 5 kDa, depending on its specific amino acid composition. The presence of hydrophobic residues contributes to its membrane-disrupting capabilities, while cationic residues enhance its binding affinity to negatively charged bacterial membranes .
Reactions:
The primary chemical reaction involving Esculentin-IGRa is its interaction with bacterial membranes. Upon contact, the peptide integrates into the lipid bilayer, leading to membrane destabilization and eventual cell lysis. This mechanism is particularly effective against Gram-negative bacteria due to their unique outer membrane composition .
Technical Details:
Studies have shown that variations in pH and ionic strength can significantly influence the activity of Esculentin-IGRa against different bacterial strains. Additionally, modifications to the peptide's structure can enhance its stability and reduce cytotoxicity towards mammalian cells while maintaining antimicrobial efficacy .
Process:
The mechanism by which Esculentin-IGRa exerts its antimicrobial effects involves several steps:
Data:
Experimental data indicate that Esculentin-IGRa demonstrates rapid bactericidal activity against both planktonic and biofilm forms of Pseudomonas aeruginosa, highlighting its potential utility in treating biofilm-associated infections .
Physical Properties:
Chemical Properties:
Scientific Uses:
Esculentin-IGRa has several potential applications in science and medicine:
Amphibian skin secretions represent a rich repository of antimicrobial peptides (AMPs) that constitute a primitive yet highly effective component of innate immunity. These peptides, typically 10–50 amino acids long, exhibit cationic and amphiphilic properties, enabling membrane disruption and immunomodulation. Within the Ranidae family ("true frogs"), AMPs are classified into structurally conserved families: esculentins, brevinins, ranatuerins, and temporins [4] [6]. Esculentins were first identified in Rana esculenta (now Pelophylax lessonae) in 1994, characterized by a C-terminal disulfide-stabilized loop ("Rana box") and potent activity against Gram-negative bacteria [6]. Phylogenetic analyses reveal that esculentin genes are highly conserved among Eurasian and North American ranids, with sequence variations reflecting adaptive evolution to regional pathogens [4] [5]. For example, Pelophylax nigromaculatus (dark-spotted frog) expresses esculentin-1PN, sharing 98% sequence identity with P. fukienensis esculentin, underscoring evolutionary stability within this clade [5].
Table 1: Key Amphibian AMP Families in Ranidae Frogs
Family | Length (AA) | Structural Hallmark | Representative Species |
---|---|---|---|
Esculentins | 37–46 | C-terminal Rana box | P. lessonae, R. grahami |
Brevinins | 24–27 | C-terminal cyclic heptapeptide | R. esculenta |
Ranatuerins | 20–30 | Single disulfide bond | R. catesbeiana |
Temporins | 10–14 | Linear; C-terminal amidation | R. temporaria |
Esculentin-IGRa (originally termed "grahamin") was isolated from the skin secretions of the Yunnanfu frog (Rana grahami), endemic to Southwest China. The isolation protocol involved:
Table 2: Structural and Functional Traits of Esculentin-IGRa
Property | Grahamin 1 | Grahamin 2 |
---|---|---|
Amino Acid Sequence | GLLSGILGAGKNIVCGLSGLC | GLLSGILGAGKHIVCGLSGLC |
Molecular Weight | ~2.3 kDa | ~2.3 kDa |
Net Charge | +3 | +3 |
Disulfide Bond | Cys¹⁵–Cys²¹ | Cys¹⁵–Cys²¹ |
MIC vs. E. coli | 6.25 μg/mL | 6.25 μg/mL |
Antibacterial Mechanism | Membrane disruption (LDH release) & DNA hydrolysis | Identical to grahamin 1 |
Esculentin-IGRa shares functional and structural parallels with the well-studied esculentin-1a from P. lessonae but exhibits distinct sequence and mechanistic differences:
Table 3: Comparative Analysis of Esculentin Isoforms
Feature | Esculentin-IGRa (Grahamin) | Esculentin-1a(1-21)NH₂ | Full-Length Esculentin-1 |
---|---|---|---|
Source Species | Rana grahami | Pelophylax lessonae | Pelophylax lessonae |
Length (AA) | 21 | 21 | 46 |
Key Motif | Rana box (Cys¹⁵–Cys²¹) | Linear N-terminal helix | Rana box + C-terminal helix |
Anti-Pseudomonal Activity | Moderate (MIC: 25 μg/mL) | High (MIC: 2–16 μM) | High |
Wound Healing Role | Not studied | Keratinocyte migration (EGFR), angiogenesis (PI3K/AKT) | Limited data |
Immunomodulation | ↑ TNF-α, IL-1β in macrophages | Minimal cytokine induction | Insulinotropic activity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: